molecular formula C14H20BrNO2 B1213498 3-Acetyloxy-1-benzyl-1-methylpyrrolidinium bromide CAS No. 52-61-9

3-Acetyloxy-1-benzyl-1-methylpyrrolidinium bromide

Cat. No.: B1213498
CAS No.: 52-61-9
M. Wt: 314.22 g/mol
InChI Key: WYDCXLIXKFFQFX-UHFFFAOYSA-M
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Description

3-Acetyloxy-1-benzyl-1-methylpyrrolidinium bromide is a chemical compound with the molecular formula C14H20BrNO2 and a molecular weight of 314.22 g/mol. This compound is known for its unique structure, which includes a pyrrolidinium ring substituted with acetyloxy, benzyl, and methyl groups, along with a bromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyloxy-1-benzyl-1-methylpyrrolidinium bromide typically involves the reaction of 1-benzyl-1-methylpyrrolidinium with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{1-Benzyl-1-methylpyrrolidinium} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters are essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Acetyloxy-1-benzyl-1-methylpyrrolidinium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, I-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Acetyloxy-1-benzyl-1-methylpyrrolidinium bromide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyloxy-1-benzyl-1-methylpyrrolidinium bromide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-1-methylpyrrolidinium bromide
  • 3-Hydroxy-1-benzyl-1-methylpyrrolidinium bromide
  • 3-Acetoxy-1-benzyl-1-methylpyrrolidinium chloride

Uniqueness

3-Acetyloxy-1-benzyl-1-methylpyrrolidinium bromide is unique due to its specific acetyloxy substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

(1-benzyl-1-methylpyrrolidin-1-ium-3-yl) acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20NO2.BrH/c1-12(16)17-14-8-9-15(2,11-14)10-13-6-4-3-5-7-13;/h3-7,14H,8-11H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDCXLIXKFFQFX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC[N+](C1)(C)CC2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966322
Record name 3-(Acetyloxy)-1-benzyl-1-methylpyrrolidin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52-61-9
Record name Pyrrolidinium, 3-(acetyloxy)-1-methyl-1-(phenylmethyl)-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-benzyl-3-pyrrolidylacetate methobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidinium, bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Acetyloxy)-1-benzyl-1-methylpyrrolidin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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